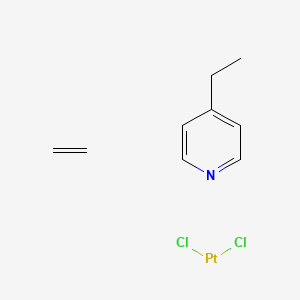

Dichloroplatinum;ethene;4-ethylpyridine

Description

Overview of Platinum(II) Coordination Compounds with Olefin and Amine Ligands

The study of platinum-olefin complexes dates back to the 19th century with the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O. This was one of the first organometallic compounds to be synthesized and its structure, featuring a direct bond between a metal and an olefin, was a subject of debate for many years. Zeise's salt and subsequent platinum-olefin complexes have been crucial in the development of theories of chemical bonding and reactivity in organometallic chemistry. nih.gov The synthesis of related complexes containing both olefin and amine ligands allowed for a more nuanced understanding of ligand effects, such as the trans effect, which was first recognized by Ilya Ilich Chernyaev in square planar platinum(II) complexes. adichemistry.com

Dichloroplatinum;ethene;4-ethylpyridine (B106801) is an excellent model system for several reasons. The simplicity of the ethene ligand minimizes complex steric interactions, allowing for a clearer study of the fundamental Pt-olefin bond. The 4-ethylpyridine ligand, a substituted amine, allows researchers to systematically vary steric and electronic properties to observe their impact on the complex's stability, reactivity, and isomeric preferences. By studying this and related compounds, chemists can gain insights into reaction mechanisms, such as ligand substitution, and the factors that control the formation of specific isomers. nih.gov

Structural Isomerism in Dichloroplatinum;ethene;4-ethylpyridine Systems

Like many square planar complexes of the type MA₂B₂, this compound can exist as different structural isomers. pearson.comdoubtnut.comyoutube.com This isomerism is a direct consequence of the different possible spatial arrangements of the ligands around the central platinum atom.

The primary form of structural isomerism in this system is geometric isomerism, resulting in cis and trans isomers. libretexts.org

In the cis-isomer , the two chloride ligands are adjacent to each other (at a 90° angle), as are the ethene and 4-ethylpyridine ligands.

In the trans-isomer , the two chloride ligands are opposite each other (at a 180° angle), and the ethene and 4-ethylpyridine ligands are also opposite each other.

The specific isomer formed has significant implications for the compound's physical and chemical properties, including its polarity, solubility, and reactivity. nih.gov For instance, the cytotoxic properties of platinum-based anticancer drugs are famously dependent on their geometry, with cis-platin being a potent therapeutic agent while trans-platin is inactive. nih.gov

| Isomer | Arrangement of Chloride Ligands | Arrangement of Ethene and 4-Ethylpyridine Ligands | Relative Position Angle |

|---|---|---|---|

| cis-Dichloroplatinum;ethene;4-ethylpyridine | Adjacent | Adjacent | 90° |

| trans-Dichloroplatinum;ethene;4-ethylpyridine | Opposite | Opposite | 180° |

The formation and relative stability of the cis and trans isomers are governed by a combination of kinetic and thermodynamic factors.

The Trans Effect: This is a kinetic phenomenon where certain ligands increase the rate of substitution of the ligand positioned trans to them. adichemistry.comlibretexts.org The accepted series for the trans effect places ethene (an olefin) much higher than chloride, which is higher than pyridine (B92270) (an amine). nih.govadichemistry.com This has direct consequences for the synthesis of this compound. For example, starting with tetrachloroplatinate, [PtCl₄]²⁻, the first substitution by 4-ethylpyridine would be followed by the substitution of the chloride trans to the first pyridine. However, the strong trans-directing effect of ethene means that synthetic pathways must be carefully chosen to yield the desired isomer. adichemistry.commsu.edu

Steric Hindrance: The size of the ligands can influence which isomer is more stable. In complexes with bulky ligands, steric repulsion can destabilize the cis isomer, where the large groups are closer together, favoring the formation of the trans isomer. nih.gov While ethene is small, the ethyl group on the pyridine ring introduces some steric bulk that can play a role in the relative stability of the isomers.

Properties

CAS No. |

56270-77-0 |

|---|---|

Molecular Formula |

C9H13Cl2NPt |

Molecular Weight |

401.19 g/mol |

IUPAC Name |

dichloroplatinum;ethene;4-ethylpyridine |

InChI |

InChI=1S/C7H9N.C2H4.2ClH.Pt/c1-2-7-3-5-8-6-4-7;1-2;;;/h3-6H,2H2,1H3;1-2H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

YAJFRTZVGXMECY-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=CC=NC=C1.C=C.Cl[Pt]Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Dichloroplatinum;ethene;4 Ethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of platinum complexes in solution. The presence of various NMR-active nuclei, including ¹H, ¹³C, ¹⁹⁵Pt, and ¹⁵N, provides a multi-faceted view of the ligand coordination, metal environment, and dynamic processes.

¹H NMR Spectroscopy for Ligand and Proton Characterization and Dynamics

¹H NMR spectroscopy offers precise information about the proton environments of the coordinated ethene and 4-ethylpyridine (B106801) ligands. Upon coordination to the platinum center, the chemical shifts of the ligand protons are altered compared to the free ligands, providing evidence of complex formation.

The four equivalent protons of the ethene ligand, which appear as a sharp singlet in the free olefin, are expected to shift upon coordination and appear as a single resonance in the ¹H NMR spectrum of the complex. A key diagnostic feature is the presence of satellite peaks flanking the main signal. These satellites arise from the coupling between the ethene protons and the NMR-active ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The magnitude of the two-bond coupling constant, ²JPt-H, typically falls within the range of 25 to 90 Hz for Pt(II)-olefin complexes, providing direct evidence of ethene coordination. huji.ac.il

The aromatic protons of the 4-ethylpyridine ligand also experience shifts upon coordination. The protons on the pyridine (B92270) ring, particularly those in the ortho positions (H-2 and H-6) to the nitrogen atom, are most affected due to their proximity to the platinum center. These signals are typically shifted downfield. The protons of the ethyl group (the methylene (B1212753) and methyl protons) will also show distinct resonances.

Table 1: Expected ¹H NMR Spectral Data for Dichloroplatinum;ethene;4-ethylpyridine Interactive data table. Click on headers to sort.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethene (C₂H₄) | ~4.0 - 5.0 | s with Pt satellites | ²JPt-H ≈ 60-80 |

| Pyridine H-2, H-6 | ~8.5 - 9.0 | d | ³JH-H ≈ 5-7 |

| Pyridine H-3, H-5 | ~7.2 - 7.5 | d | ³JH-H ≈ 5-7 |

| Ethyl -CH₂ | ~2.7 - 3.0 | q | ³JH-H ≈ 7-8 |

| Ethyl -CH₃ | ~1.2 - 1.5 | t | ³JH-H ≈ 7-8 |

Note: Expected values are based on typical data for similar Pt(II) complexes and free ligand spectra. Actual values may vary based on solvent and experimental conditions. chemicalbook.com

¹³C NMR Spectroscopy for Olefin and Pyridine Carbon Environments

¹³C NMR spectroscopy provides valuable insights into the carbon framework of the complex. The coordination of the ethene and 4-ethylpyridine ligands to the platinum center induces significant changes in the ¹³C chemical shifts.

The olefinic carbons of the ethene ligand experience a substantial upfield shift upon coordination to the platinum(II) center, a characteristic feature of π-complexation. This increased shielding is a result of the metal-to-ligand back-bonding. Similar to ¹H NMR, the ¹³C signal for the ethene carbons is expected to exhibit satellite peaks due to one-bond coupling with ¹⁹⁵Pt (¹JPt-C), confirming direct bonding. nih.gov

The carbon atoms of the 4-ethylpyridine ring are also influenced by coordination. The carbons closest to the nitrogen atom (C-2, C-6, and C-4) show the most significant coordination-induced shifts. Analysis of these shifts, when compared to the free ligand, helps to understand the electronic effects of coordination on the aromatic system. nih.gov

Table 2: Expected ¹³C NMR Spectral Data for this compound Interactive data table. Click on headers to sort.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹JPt-C (Hz) |

|---|---|---|

| Ethene (CH₂=CH₂) | ~70 - 90 | ~150 - 200 |

| Pyridine C-2, C-6 | ~150 - 155 | Not applicable |

| Pyridine C-4 | ~145 - 150 | Not applicable |

| Pyridine C-3, C-5 | ~125 - 130 | Not applicable |

| Ethyl -CH₂ | ~25 - 30 | Not applicable |

| Ethyl -CH₃ | ~13 - 16 | Not applicable |

Note: Expected values are based on data for analogous Pt(II)-olefin complexes and free 4-ethylpyridine. researchgate.netchemicalbook.com

¹⁹⁵Pt NMR Spectroscopy for Platinum Coordination Environment and Oxidation State

¹⁹⁵Pt NMR is a highly sensitive probe of the electronic environment directly at the platinum center. researchgate.net The ¹⁹⁵Pt nucleus has a spin of I = 1/2 and a natural abundance of 33.8%, making it well-suited for NMR studies. researchgate.net The chemical shifts in ¹⁹⁵Pt NMR span an extremely wide range of over 15,000 ppm, making the technique exceptionally sensitive to subtle changes in the coordination sphere, such as the nature of the ligands, their geometric arrangement, and the oxidation state of the platinum. researchgate.netwikipedia.org

For this compound, a square-planar Pt(II) complex, the ¹⁹⁵Pt chemical shift is expected to appear in a characteristic region. The specific chemical shift is determined by the combination of the two chloride ligands, the nitrogen donor from 4-ethylpyridine, and the π-bonded ethene. The value of the chemical shift provides a unique fingerprint for the complex, confirming the Pt(II) oxidation state and the specific coordination environment. researchgate.netchemrxiv.org

¹⁵N NMR Spectroscopy for Pyridine Nitrogen Coordination

¹⁵N NMR spectroscopy, while often requiring isotopic enrichment due to the low natural abundance of ¹⁵N, provides direct information about the nitrogen atom of the 4-ethylpyridine ligand. The key parameter obtained is the coordination shift (Δδ¹⁵N), which is the difference in the ¹⁵N chemical shift between the coordinated ligand and the free ligand (Δδ¹⁵N = δcomplex - δligand). nih.gov

Upon coordination of the pyridine nitrogen to the platinum(II) center, a significant upfield (negative) coordination shift is typically observed. nih.govresearchgate.net The magnitude of this shift, generally between 30 and 150 ppm for Pt(II) complexes, is related to the strength of the Pt-N bond and is influenced by the other ligands in the coordination sphere. nih.gov This provides unambiguous evidence of N-coordination and offers insight into the electronic nature of the metal-ligand interaction. nih.gov

Dynamic NMR Studies for Ligand Exchange Kinetics

Dynamic NMR (DNMR) techniques can be used to study the kinetics of ligand exchange processes that occur on the NMR timescale. For this compound, a potential dynamic process is the exchange of the coordinated ethene ligand with free ethene in solution.

Such studies are typically performed by monitoring the ¹H NMR spectra over a range of temperatures or varying concentrations of the free ethene ligand. nih.gov At low temperatures, the exchange may be slow, resulting in sharp, distinct signals for both the coordinated and free ethene. As the temperature is increased, the rate of exchange increases, leading to broadening of these signals. At higher temperatures, in the fast exchange regime, a single, time-averaged signal is observed.

By analyzing the line shape of the exchanging signals, it is possible to determine the rate constants for the exchange process. These studies can reveal that the mechanism is often associative, involving the formation of a five-coordinate intermediate. nih.gov The activation parameters for the exchange, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be calculated from the temperature dependence of the rate constants, providing a detailed understanding of the reaction mechanism. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. It is used to identify characteristic functional groups and to gain information about the strength of the bonds within the complex.

For this compound, key vibrational modes include:

ν(C=C) of Ethene: The C=C stretching frequency of the coordinated ethene is a critical diagnostic peak. In free ethene, this vibration occurs at ~1623 cm⁻¹. Upon coordination to a platinum(II) center, this band weakens in intensity and shifts to a lower frequency (typically 1500-1530 cm⁻¹). This decrease is indicative of the weakening of the C=C bond due to the population of the π* antibonding orbital of ethene via back-donation from the platinum d-orbitals.

Pyridine Ring Vibrations: The characteristic ring stretching and bending vibrations of the 4-ethylpyridine ligand can be observed. Shifts in these bands upon coordination can provide further evidence of the Pt-N interaction.

Far-IR/Raman Region: The low-frequency region of the spectrum (below 600 cm⁻¹) is particularly informative for organometallic complexes. It contains the stretching vibrations of the bonds between the platinum atom and the ligands. These include the Pt-Cl stretching modes (νPt-Cl), the Pt-N stretching mode (νPt-N), and the vibrations associated with the Pt-ethene moiety. The number and position of the νPt-Cl bands can also provide information about the cis/trans geometry of the chloro ligands.

Table 3: Expected Key Vibrational Frequencies for this compound Interactive data table. Click on headers to sort.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Pyridine Ring C=C, C=N stretch | ~1610, ~1590, ~1490 | IR, Raman |

| Ethene C=C stretch | ~1500 - 1530 | IR, Raman |

| Pt-N stretch | ~200 - 300 | Far-IR, Raman |

| Pt-Cl stretch | ~300 - 350 | Far-IR, Raman |

| Pt-Ethene stretch | ~400 - 450 | Far-IR, Raman |

Note: Frequencies are approximate and based on DFT calculations and experimental data for similar platinum-olefin complexes. nipne.roresearchgate.net

Analysis of Pt-Cl Vibrations

Vibrational spectroscopy, particularly in the far-infrared (IR) region, is a powerful tool for probing the platinum-chlorine (Pt-Cl) bonds within the complex. cdnsciencepub.comlibretexts.org The frequencies of the Pt-Cl stretching vibrations are sensitive to the geometry of the complex and the nature of the other coordinated ligands.

For square-planar platinum(II) complexes, the number of IR-active Pt-Cl stretching bands can distinguish between cis and trans isomers. In a cis configuration, where the two chloride ligands are adjacent, two distinct Pt-Cl stretching bands are typically observed. These correspond to the symmetric and antisymmetric stretching modes. Conversely, in a trans configuration, where the chloride ligands are opposite each other, only a single IR-active antisymmetric Pt-Cl stretching band is expected due to the center of symmetry. nih.gov

For this compound, assuming a cis geometry, one would expect to observe two distinct bands in the far-IR spectrum. These bands are typically found in the range of 330-350 cm⁻¹. nih.govresearchgate.net Raman spectroscopy can also be employed to study these vibrations, providing complementary information. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Cis Isomer) | Spectroscopic Technique |

| Symmetric Pt-Cl Stretch | 340 - 350 | Far-IR, Raman |

| Antisymmetric Pt-Cl Stretch | 330 - 340 | Far-IR, Raman |

Characterization of Ethene Coordination Modes

The coordination of the ethene molecule to the platinum center induces significant changes in its spectroscopic properties, which can be monitored by both NMR and IR spectroscopy. acs.org This coordination involves a combination of sigma donation from the ethene π-orbital to an empty d-orbital on the platinum and pi back-donation from a filled platinum d-orbital to the ethene π* antibonding orbital.

In ¹H NMR spectroscopy, the protons of the coordinated ethene molecule experience a significant upfield shift compared to free ethene (which resonates around 5.4 ppm). This shielding is a direct consequence of the metal-olefin bonding. The precise chemical shift provides information about the electronic environment of the platinum center. soton.ac.ukresearchgate.net Furthermore, coupling between the protons and the ¹⁹⁵Pt nucleus (a spin-1/2 isotope with 33.8% natural abundance) can often be observed, providing definitive evidence of coordination. acs.orgnih.gov

Infrared spectroscopy reveals a decrease in the C=C stretching frequency of ethene upon coordination, compared to free ethene (approx. 1623 cm⁻¹). This shift to lower energy is attributed to the back-donation of electron density from the platinum into the π* orbital of the ethene, which weakens the C=C double bond. jst.go.jp

| Spectroscopic Technique | Observable Feature | Typical Value / Change |

| ¹H NMR | Chemical Shift (δ) of Ethene Protons | Significant upfield shift from ~5.4 ppm |

| ¹H NMR | ¹⁹⁵Pt-¹H Coupling Constant (J) | ~60 Hz acs.org |

| ¹³C NMR | Chemical Shift (δ) of Ethene Carbons | Upfield shift from ~123 ppm |

| Infrared (IR) | C=C Stretching Frequency (ν) | Decrease from ~1623 cm⁻¹ |

Identification of 4-Ethylpyridine Coordination

The coordination of the 4-ethylpyridine ligand through its nitrogen atom to the platinum center is readily identified by characteristic shifts in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. Upon coordination, the electron density around the pyridine ring is altered, leading to a downfield shift of the proton signals, especially for those closest to the nitrogen atom (the α-protons). nih.gov Similar shifts are observed in the ¹³C NMR spectrum. nih.gov ¹⁹⁵Pt NMR spectroscopy can also be used, as the chemical shift is highly sensitive to the nature of the coordinated ligands, with a PtN₂Cl₂ coordination environment having a characteristic chemical shift range. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

In the infrared spectrum, coordination of the pyridine nitrogen to the platinum atom results in shifts of the ring vibration modes. researchgate.net Specifically, the C=C and C=N stretching vibrations within the pyridine ring are often shifted to higher frequencies upon complexation. acs.org

| Spectroscopic Technique | Observable Feature | Expected Change upon Coordination |

| ¹H NMR | Chemical Shift (δ) of α-protons | Downfield shift |

| ¹³C NMR | Chemical Shift (δ) of ring carbons | Downfield shift |

| ¹⁹⁵Pt NMR | Chemical Shift (δ) | Characteristic value for PtN₂Cl₂ environment |

| Infrared (IR) | Pyridine ring stretching vibrations | Shift to higher wavenumbers |

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for confirming the molecular weight and probing the stability and fragmentation pathways of the complex.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of thermally sensitive coordination compounds. chempap.orgrsc.org It allows for the transfer of intact complex molecules from solution to the gas phase, enabling accurate molecular weight determination.

For the neutral this compound complex, the molecular ion [M]⁺˙ might be observed, but it is more common to detect adducts with cations present in the solvent or mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govnih.gov The observed mass spectrum will also display a characteristic isotopic pattern due to the multiple naturally occurring isotopes of platinum and chlorine, which must be simulated to confirm the elemental composition of the detected ion.

By increasing the energy in the mass spectrometer (cone voltage), fragmentation of the parent ion can be induced. The fragmentation pattern provides structural information. For this complex, fragmentation would likely proceed through the sequential loss of the neutral ligands. researchgate.net

| Ion | Description | Expected Observation |

| [M+Na]⁺ / [M+K]⁺ | Molecular ion with sodium or potassium adduct | Base peak for molecular weight confirmation |

| [M-C₂H₄]⁺ | Fragment after loss of ethene | Observed upon fragmentation |

| [M-C₇H₉N]⁺ | Fragment after loss of 4-ethylpyridine | Observed upon fragmentation |

| [M-Cl]⁺ | Fragment after loss of a chlorine ligand | Observed upon fragmentation |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been used for the characterization of organometallic and coordination complexes. youtube.com In this method, the sample is mixed in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.org

This process typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which provide molecular weight information. nih.govtaylorandfrancis.com While effective, FAB-MS can sometimes suffer from drawbacks such as high chemical noise from the matrix and potentially limited fragmentation, which might make structural elucidation challenging compared to techniques like ESI-MS/MS. umd.edu

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. Although the specific crystal structure for this compound is not publicly available, its structural parameters can be reliably predicted based on closely related platinum(II) complexes. nih.govresearchgate.netnih.gov

The complex is expected to adopt a square-planar coordination geometry around the central platinum(II) atom, which is characteristic for d⁸ metal ions. nih.gov In a cis-isomer, the coordination sphere would consist of two adjacent chloride ligands, a nitrogen-bound 4-ethylpyridine ligand, and a π-coordinated ethene ligand. soton.ac.ukresearchgate.net

The Pt-N and Pt-Cl bond lengths are anticipated to be in the typical ranges of approximately 2.0-2.1 Å and 2.3-2.4 Å, respectively. The ethene molecule would be coordinated side-on, with the C=C bond axis oriented roughly perpendicular to the coordination plane. The Pt-C bond distances to the ethene carbons would be approximately 2.1-2.2 Å. The bond angles around the platinum center would deviate slightly from the ideal 90° due to the steric requirements of the ligands. researchgate.netotago.ac.nz

| Structural Parameter | Expected Value |

| Coordination Geometry | Square Planar |

| Pt-Cl Bond Length | ~2.3 - 2.4 Å |

| Pt-N Bond Length | ~2.0 - 2.1 Å |

| Pt-C (ethene) Bond Length | ~2.1 - 2.2 Å |

| Cl-Pt-Cl Bond Angle (cis) | ~90° |

| Cl-Pt-N Bond Angle | ~90° or ~175° |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. For the compound this compound, this method would provide unequivocal proof of its molecular structure, including the connectivity of atoms and its stereochemistry.

While specific crystallographic data for this compound is not available, analysis of the closely related complex, trans-[PtCl₂(η²-C₂H₄)(PMSA)] (where PMSA = N-3-pyridinylmethanesulfonamide), offers significant insight. researchgate.net This analogous compound was characterized by X-ray crystallography, revealing a monoclinic crystal system with the space group P2₁/c. researchgate.net The platinum(II) center adopts a planar coordination geometry. researchgate.net It is anticipated that this compound would crystallize in a similar system and exhibit the key structural features common to such platinum(II) complexes. The data in the table below is for the analogous compound trans-[PtCl₂(η²-C₂H₄)(PMSA)]. researchgate.net

Table 1: Representative Crystallographic Data for an Analogous Platinum(II) Complex

| Parameter | Value for trans-[PtCl₂(η²-C₂H₄)(PMSA)] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1260(1) |

| b (Å) | 19.1600(4) |

| c (Å) | 12.7990(3) |

| **β (°) ** | 97.242(2) |

| **Volume (ų) ** | 1246.51(4) |

| Z | 4 |

Analysis of Coordination Geometry and Bond Lengths/Angles

The platinum(II) center in this compound is expected to exhibit a distorted square-planar coordination geometry, which is characteristic of Pt(II) complexes. The coordination sphere would consist of two chloride ligands, one nitrogen atom from the 4-ethylpyridine ring, and the two carbon atoms of the ethene ligand bound in a η² fashion.

The bond lengths and angles define this geometry. Based on data from similar structures, the Pt-N bond length is expected to be slightly shorter than the Pt-Cl bonds, reflecting the strong σ-donating character of the pyridine ligand. researchgate.net The ethene ligand is anticipated to be oriented nearly perpendicular to the coordination plane defined by the Pt, Cl, and N atoms. researchgate.net The C=C bond in the coordinated ethene is expected to be slightly elongated compared to free ethene, a consequence of π-backbonding from the platinum d-orbitals into the π* orbital of the ethene.

The table below presents typical bond lengths and angles for a similar platinum-ethene-pyridine complex, which serve as a reasonable estimate for the title compound. researchgate.netresearchgate.net

Table 2: Expected Coordination Bond Lengths and Angles

| Bond/Angle | Expected Value |

|---|---|

| Pt-Cl (Å) | ~2.30 - 2.35 |

| Pt-N (Å) | ~2.05 - 2.15 |

| Pt-C (ethene) (Å) | ~2.10 - 2.20 |

| C=C (ethene) (Å) | ~1.37 - 1.42 |

| **Cl-Pt-Cl (°) ** | ~90 |

| **Cl-Pt-N (°) ** | ~90 or ~175 (cis/trans) |

| **N-Pt-C₂H₄ (midpoint) (°) ** | ~90 or ~175 (cis/trans) |

Supramolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, individual molecules of this compound would be arranged in a specific three-dimensional lattice, stabilized by various non-covalent supramolecular interactions. These interactions govern the crystal packing and can influence the material's physical properties.

Hydrogen Bonding: Weak hydrogen bonds of the C-H···Cl type are expected to be a significant feature, where hydrogen atoms from the ethene or the 4-ethylpyridine ligands interact with the electron density of the chloro ligands on adjacent molecules. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Characterization of Electronic Transitions

UV-Vis spectroscopy provides information about the electronic energy levels within a molecule. For this compound, the spectrum is expected to display several absorption bands corresponding to different types of electronic transitions. libretexts.orgslideshare.netslideshare.net

Ligand-Centered (LC) Transitions: Intense absorption bands, typically in the higher energy UV region (below 300 nm), are assigned to π → π* transitions within the 4-ethylpyridine ligand. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) Transitions: Bands of moderate intensity, expected in the lower energy UV or visible region, are characteristic of MLCT transitions. researchgate.net These involve the promotion of an electron from a filled d-orbital on the platinum atom to an empty π* orbital of the 4-ethylpyridine ligand (d(Pt) → π*(pyridine)). The energy of these transitions is sensitive to the solvent and the electronic properties of the ligands.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: It is also possible to observe LMCT transitions, such as p(Cl) → d*(Pt), which would involve electron promotion from a lone pair on a chloride ligand to an empty d-orbital on the platinum center.

d-d Transitions: Transitions between the d-orbitals of the platinum atom are also possible. However, in square-planar d⁸ complexes like this one, these transitions are often weak and can be obscured by the more intense charge-transfer bands.

Monitoring Reaction Kinetics and Oxidation State Changes

UV-Vis spectroscopy is a powerful tool for monitoring chemical reactions in solution that involve a change in color or electronic structure. nih.gov For this compound, this technique could be employed to study the kinetics of ligand substitution reactions. For example, the replacement of a chloride or the 4-ethylpyridine ligand by another ligand would alter the coordination environment of the platinum center, leading to a shift in the position and/or intensity of the MLCT bands. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. nih.gov

Furthermore, changes in the oxidation state of the platinum center could be observed. Oxidation of the Pt(II) center to Pt(IV) would result in a significant change in the electronic structure and, consequently, a distinct alteration of the UV-Vis spectrum, allowing for the process to be monitored.

Elemental Analysis and Chromatographic Techniques

Elemental Analysis: Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. The experimentally determined weight percentages of these elements for this compound would be compared against the calculated theoretical values to verify the purity and composition of the sample.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of the complex and for separating it from starting materials or byproducts. For quantitative analysis, especially in complex matrices like biological fluids, HPLC is often coupled with highly sensitive detectors.

HPLC-Mass Spectrometry (HPLC-MS/MS): This hyphenated technique provides separation based on polarity and highly specific detection based on the mass-to-charge ratio of the parent molecule and its fragments. It is a standard method for the quantification of platinum-based compounds. nih.gov

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is an even more sensitive method for platinum-containing molecules. nih.gov After separation by HPLC, the sample is introduced into an argon plasma, which atomizes and ionizes all components. The mass spectrometer then detects the platinum isotopes, allowing for extremely low detection limits and providing a powerful tool for quantitative analysis of the specific element. nih.gov

Microanalysis (C, H, N, Cl, Pt)

Microanalysis, a cornerstone of chemical characterization, provides the elemental composition of a compound. For this compound (Chemical Formula: C₉H₁₃Cl₂NPt), the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and platinum (Pt) are calculated from its molecular weight. These theoretical values serve as a benchmark against which experimentally determined values are compared to verify the empirical formula of the synthesized compound.

The theoretical elemental composition is derived from the atomic weights of the constituent elements and the molecular formula of the compound. Experimental values are typically obtained through combustion analysis for C, H, and N, and other specific methods for Cl and Pt. A close correlation between the found and calculated values is a strong indicator of the compound's purity and correct identification.

Below is a table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 26.96 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 3.27 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 17.68 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 3.49 |

| Platinum | Pt | 195.08 | 1 | 195.08 | 48.60 |

| Total | 401.21 | 100.00 |

Note: The data in this table is theoretical and calculated based on the chemical formula C₉H₁₃Cl₂NPt.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For organometallic compounds like this compound, HPLC is an invaluable tool for assessing purity and separating it from any starting materials, byproducts, or degradation products.

A typical HPLC method for a platinum complex would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. metu.edu.trmetu.edu.tr The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. scielo.br

Detection is commonly performed using a UV-Vis detector, as platinum complexes often exhibit UV absorbance. nih.gov The wavelength for detection would be chosen based on the UV-Vis spectrum of this compound to maximize sensitivity. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property for a given set of HPLC conditions and can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

For instance, a reversed-phase HPLC method could be developed using a C18 column with a mobile phase of acetonitrile and water. metu.edu.trnih.gov The purity of the this compound sample would be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram. The presence of any additional peaks would indicate impurities. Method validation would be essential to ensure linearity, accuracy, precision, and sensitivity. researchgate.net

Below is an example of a data table that could be generated from an HPLC analysis for purity assessment.

| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identification |

| 1 | 2.54 | 1500 | 1.5 | Impurity A |

| 2 | 4.78 | 97500 | 97.5 | This compound |

| 3 | 6.12 | 1000 | 1.0 | Impurity B |

Note: The data in this table is hypothetical and serves as an illustrative example of HPLC results for purity analysis.

Fundamental Coordination Chemistry and Bonding in Dichloroplatinum;ethene;4 Ethylpyridine

Electronic Structure and Oxidation States of Platinum

The behavior of the platinum center is paramount to the structure and properties of the complex. Its electron configuration and oxidation state dictate the coordination geometry and influence the nature of the metal-ligand bonds.

In dichloroplatinum;ethene;4-ethylpyridine (B106801), the platinum atom exists in the +2 oxidation state. This results in a d⁸ electron configuration for the platinum(II) ion. For transition metals in the 4d and 5d series, d⁸ metal centers almost invariably adopt a square planar coordination geometry. libretexts.org This preference is a consequence of the large ligand field splitting energy for these heavier elements, which makes the energy penalty of pairing electrons in the lower-energy d-orbitals favorable compared to populating the high-energy dx²-y² orbital. stanford.edu

The ligand field diagram for a d⁸ square planar complex shows that the dx²-y² orbital is significantly higher in energy than the other four d-orbitals (dz², dxy, dxz, dyz). The eight d-electrons fill the four lower-energy orbitals, leaving the dx²-y² orbital empty. stanford.edu This arrangement results in a diamagnetic complex and is energetically more stable than a tetrahedral or octahedral geometry for Pt(II). libretexts.orgquora.com Consequently, the ligands—two chlorides, one 4-ethylpyridine, and one ethene—are arranged around the central Pt(II) ion at the corners of a square.

Table 1: Comparison of Geometries for d⁸ Metal Complexes

| Geometry | Typical Electron Configuration | Magnetic Properties | Example |

|---|---|---|---|

| Square Planar | Low Spin | Diamagnetic | [PtCl₂(NH₃)₂] |

| Tetrahedral | High Spin | Paramagnetic | [NiCl₄]²⁻ |

This interactive table allows for comparison between the typical geometries adopted by d⁸ metal complexes.

While dichloroplatinum;ethene;4-ethylpyridine features a stable Pt(II) center, related catalytic cycles and reactions often involve intermediates with platinum in different oxidation states, namely Pt(0) and Pt(IV). For instance, Pt(0) olefin complexes are known to be key intermediates in catalytic processes such as hydrosilylation. rsc.orgmatthey.com These species are typically stabilized by phosphine (B1218219) or other ancillary ligands and serve as sources of a reactive, coordinatively unsaturated platinum fragment.

Conversely, Pt(IV) complexes, which have a d⁶ electron configuration, are generally octahedral. nih.gov They can be formed through oxidative addition reactions at a Pt(II) center, a fundamental step in many catalytic mechanisms. Although Pt(IV) complexes have been investigated less than their Pt(II) counterparts, their kinetic inertness and distinct electronic properties are significant. nih.gov The potential for this compound to participate in reactions involving oxidative addition or reductive elimination highlights the accessibility of these alternative oxidation states and their role in the broader chemistry of platinum. rsc.orgacs.org

Metal-Ligand Bonding Interactions

The bonds between platinum and its ligands are a combination of different electronic interactions, which collectively determine the stability of the complex. The bonding with the ethene ligand is of particular interest and is best described by the Dewar-Chatt-Duncanson model. libretexts.orgbris.ac.uk

A primary component of the metal-ligand bond is the formation of a coordinate covalent bond, or sigma (σ) bond, through the donation of electron density from the ligand to the metal center. In this compound, this occurs with all three types of ligands:

Chloride and 4-Ethylpyridine: The chloride ions and the nitrogen atom of the 4-ethylpyridine ligand possess lone pairs of electrons in orbitals of σ-symmetry, which overlap with empty hybrid orbitals (e.g., dsp²) on the Pt(II) center to form strong σ-bonds.

Ethene: The ethene ligand donates electron density from its filled π-bonding molecular orbital to a vacant d-orbital on the platinum atom. libretexts.orgstackexchange.com This interaction, despite originating from a π-orbital of the ligand, has σ-symmetry with respect to the metal-ligand bond axis.

This ligand-to-metal σ-donation is a crucial factor in the formation and stability of the coordination complex.

A unique and critical feature of the bonding with unsaturated ligands like ethene is the phenomenon of π back-bonding, also known as synergic bonding. stackexchange.comyoutube.com While the ethene ligand donates electron density to the platinum, the metal simultaneously donates electron density back to the ligand. This back-donation occurs from a filled d-orbital on the platinum (such as the dxz or dyz) into the empty π* (antibonding) molecular orbital of the ethene molecule. libretexts.orgbris.ac.uk

This transfer of electron density from the metal to the ligand has several important structural consequences:

It populates the antibonding orbital of ethene, which weakens and lengthens the carbon-carbon double bond. bris.ac.ukumb.edu

It causes a rehybridization of the carbon atoms from sp² towards sp³, leading to the hydrogen atoms of the ethene bending away from the platinum center. umb.edu

Table 2: Structural Effects of Metal-Olefin Bonding in Zeise's Salt Analogue

| Parameter | Free Ethene | Coordinated Ethene (in Zeise's Salt) | Consequence of Bonding |

|---|---|---|---|

| C-C Bond Length | ~1.34 Å | ~1.375 Å umb.edu | Weakening of C=C bond due to π back-bonding into π* orbital. |

| H-C-H Plane | Planar with C atoms | H atoms bent away from Pt | Rehybridization of C atoms toward sp³. |

| Pt-C Bond Length | N/A | ~2.13 Å umb.edu | Formation of a strong coordinate bond. |

This interactive table summarizes the structural changes observed in ethene upon coordination to a Pt(II) center, illustrating the combined effects of σ-donation and π back-bonding.

Trans Influence and Trans Effect in this compound

The concepts of the trans influence and the trans effect are crucial for understanding the reactivity and bonding in square planar platinum(II) complexes like this compound. The trans effect refers to the labilization of a ligand that is positioned trans to another ligand, influencing the rate of substitution reactions. This is a kinetic phenomenon. In contrast, the trans influence pertains to the effect of a ligand on the ground-state properties of the ligand trans to it, such as bond length and stability, which is a thermodynamic phenomenon. wikipedia.orglibretexts.org

In the context of this compound, the ligands ethene, 4-ethylpyridine, and chloride all exert a trans influence and effect. The generally accepted series for the kinetic trans effect places ethene (C₂H₄) as a ligand with a strong trans-directing ability, significantly greater than that of pyridine (B92270) and its derivatives, which in turn is slightly greater than that of the chloride ion (Cl⁻). wikipedia.orglibretexts.org The series is approximately: C₂H₄ > PR₃ > H⁻ > CH₃⁻ > CN⁻ > I⁻ > Cl⁻ > py > NH₃ > H₂O.

The strength of the platinum-ethene (Pt-C₂H₄) bond is modulated by the ligand positioned trans to the ethene molecule. The bonding in such complexes is described by the Dewar-Chatt-Duncanson model, which involves a combination of σ-donation from the ethene π-orbital to an empty d-orbital on the platinum and π-back-donation from a filled platinum d-orbital into the empty π* antibonding orbital of the ethene. doi.org

Ligands with a strong trans influence, which are typically strong σ-donors, weaken the bond of the ligand trans to them by competing for the same metal orbitals. libretexts.orglibretexts.org In this compound, the 4-ethylpyridine ligand is positioned trans to one of the chloride ligands, and the ethene ligand is trans to the other chloride. The relative trans influence of the ligands determines the respective bond strengths. Studies on similar trans-[Pt(C₂H₄)LCl₂] complexes have shown that the Pt-C₂H₄ bond strength is influenced by the nature of ligand L. It has been concluded that the coordination bonding in these ethylene-platinum(II) complexes is dominated by the σ-donation from ethylene (B1197577) to platinum(II). doi.org The strength of this bond increases as the trans influence of the opposing ligand decreases. doi.org

The general trend for the trans influence series for ligands in platinum(II) complexes is: PR₃ > CN⁻ > NR₃ > Cl⁻ > OR₂. doi.org Based on this, the chloride ion has a moderate trans influence. The 4-ethylpyridine, being a nitrogen-donor ligand (NR₃ type), has a slightly stronger trans influence than chloride. This suggests that the Pt-Cl bond trans to the 4-ethylpyridine will be slightly weaker than the Pt-Cl bond trans to the ethene. Conversely, the strong trans-directing nature of ethene significantly weakens the Pt-Cl bond trans to it.

The kinetic trans effect has a profound impact on the pathways of ligand substitution reactions in square planar platinum(II) complexes, which generally proceed via an associative mechanism involving a five-coordinate trigonal bipyramidal intermediate. wikipedia.orgnih.gov The ligand with the strongest trans effect will direct the substitution to the position trans to itself.

In this compound, the ethene ligand, having the strongest trans effect, will labilize the chloride ligand positioned trans to it. This makes the trans-chloride the most likely leaving group in a substitution reaction. This directing effect is crucial for achieving stereoselectivity in the synthesis of platinum complexes. For instance, the synthesis of cisplatin (B142131) relies on the differential trans effect of chloride and ammonia (B1221849) ligands to obtain the cis isomer. wikipedia.org

Steric and Electronic Effects of Ligands

Both steric and electronic properties of the ligands play a significant role in the coordination chemistry and reactivity of this compound.

The 4-ethylpyridine ligand, while not exceptionally bulky, does introduce a degree of steric hindrance around the platinum center. The ethyl group at the 4-position of the pyridine ring can influence the approach of incoming ligands and the stability of the resulting complexes. Studies on related platinum complexes with substituted pyridines have shown that increasing steric hindrance, for example by introducing methyl groups at the 2- and 6-positions, can slow down reaction rates, such as the formation of DNA adducts. nih.gov

Electronically, 4-ethylpyridine acts as a σ-donor through its nitrogen lone pair. The ethyl group at the 4-position is weakly electron-donating, which slightly increases the electron density on the pyridine ring and enhances its σ-donor capability compared to unsubstituted pyridine. nih.gov This increased electron donation to the platinum center can influence the strength of the other metal-ligand bonds.

An increase in electron density on the platinum atom can enhance its ability to engage in π-back-donation to ligands with suitable acceptor orbitals, such as ethene. This, in turn, can strengthen the Pt-C₂H₄ bond. Therefore, the electronic effect of the 4-ethylpyridine ligand is transmitted through the platinum center, affecting the properties of the other coordinated ligands.

The basicity of the 4-ethylpyridine ligand, quantified by its pKa value, is directly related to its ability to donate its lone pair of electrons to a proton and, by extension, to a metal center like platinum(II). A higher basicity generally correlates with stronger σ-donation. For a series of pyridine-type ligands, an increase in pKa is often associated with an increase in the formation constant of their metal complexes. rsc.org

Reaction Mechanisms and Reactivity of Dichloroplatinum;ethene;4 Ethylpyridine

Associative and Dissociative Ligand Substitution Mechanisms

Ligand substitution reactions in square-planar d⁸ metal complexes, such as dichloroplatinum;ethene;4-ethylpyridine (B106801), predominantly occur through an associative mechanism. This pathway involves the initial approach of an incoming ligand (nucleophile) to the metal center, forming a higher-coordinate, more sterically crowded intermediate, which then releases one of the original ligands.

Kinetic studies on analogous trans-[PtCl₂(C₂H₄)(L)] complexes, where L is a substituted pyridine (B92270), reveal the dynamics of ligand exchange. The exchange of both the pyridine and ethene ligands proceeds through nucleophilic attack of the free ligand on the platinum(II) center.

For the exchange of the pyridine ligand, the reaction is influenced by the steric and electronic properties of the incoming and coordinated pyridine derivatives. For unhindered pyridines, the free energy of activation (ΔG‡) for the exchange process is generally low. For instance, in complexes with pyridines lacking bulky ortho-substituents, this value is typically less than 42 kJ mol⁻¹. However, for pyridines with significant steric hindrance, such as 2,4,6-trimethylpyridine, the activation energy is substantially higher, exceeding 80 kJ mol⁻¹, which dramatically slows the rate of exchange. rsc.org

Similarly, the exchange between free and coordinated ethene also occurs via an associative pathway. The incoming ethene molecule attacks the platinum center, leading to the formation of a five-coordinate transition state containing two ethene ligands. The activation energy for this process is also sensitive to the steric environment created by the ancillary pyridine ligand. For complexes with unhindered pyridines, the free energy of activation is less than 43 kJ mol⁻¹, while it increases to over 76 kJ mol⁻¹ for those with ortho-substituted pyridines. rsc.org

The substitution of chloride ligands is also a key reaction, often initiated by solvent molecules in what is known as solvolysis or aquation (in water). This process is generally the rate-determining step for subsequent reactions with other nucleophiles. The rate of this substitution is influenced by the trans effect of the ligand opposite to the leaving chloride. Ethene has a strong trans effect, meaning it labilizes the ligand positioned opposite to it, facilitating its substitution. youtube.com

| Exchanging Ligand | Nature of Pyridine Ligand (L) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|

| Pyridine | Unhindered (e.g., 4-ethylpyridine) | < 42 rsc.org |

| Pyridine | Sterically Hindered (e.g., 2,4,6-trimethylpyridine) | > 80 rsc.org |

| Ethene | Unhindered (e.g., 4-ethylpyridine) | < 43 rsc.org |

| Ethene | Sterically Hindered (e.g., ortho-disubstituted pyridines) | > 76 rsc.org |

The associative mechanism for ligand substitution in square-planar platinum(II) complexes is defined by the formation of a five-coordinate intermediate. nih.gov This transient species typically adopts a trigonal-bipyramidal or, less commonly, a square-pyramidal geometry. The incoming nucleophile adds to the platinum center, increasing the coordination number from four to five. This intermediate is a high-energy species that rapidly eliminates one of the ligands to revert to a stable, four-coordinate square-planar geometry. nih.govwashington.edu

The stability and geometry of this five-coordinate intermediate are critical in determining the reaction pathway and rate. For the exchange of ethene, for example, the intermediate is a bis(ethene) species. rsc.org The existence of these five-coordinate species, though often too short-lived to be isolated, is strongly supported by kinetic data and theoretical calculations. Their formation is a hallmark of the associative (SN2-like) pathway that dominates the substitution chemistry of platinum(II) complexes.

Activation parameters, specifically the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide significant insight into reaction mechanisms. For associative ligand substitution reactions, the formation of a more ordered, five-coordinate intermediate from two separate reactant molecules (the complex and the incoming ligand) results in a significant decrease in entropy.

The enthalpy of activation (ΔH‡) reflects the energy required to break and form bonds during the transition state. Low ΔH‡ values suggest that the energy cost of forming the five-coordinate intermediate is not excessively high, which is consistent with the observed lability of ligands in these systems under appropriate conditions. researchgate.net

| Parameter | Typical Value | Mechanistic Implication |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | Low and Positive | Reflects the energy barrier to form the intermediate. researchgate.net |

| Entropy of Activation (ΔS‡) | Large and Negative | Indicates a more ordered transition state, characteristic of an associative mechanism where two particles combine. researchgate.net |

Nucleophilic Attack on Coordinated Ethene

Coordination to a platinum(II) center renders the ethene ligand electron-deficient and thus susceptible to attack by nucleophiles. This reaction is a key step in various catalytic processes, such as the Wacker process, and represents a fundamental transformation in organometallic chemistry. uwindsor.ca

In the case of dichloroplatinum;ethene;4-ethylpyridine, the coordinated 4-ethylpyridine ligand itself can act as a nucleophile. When the attack originates from the pyridine ligand already coordinated to the platinum center, it is classified as an intramolecular process. This pathway is often favored due to the proximity of the reacting groups.

Alternatively, an intermolecular attack can occur if a free, uncoordinated molecule of 4-ethylpyridine (or another nucleophile) from the solution attacks the coordinated ethene. However, studies on similar systems, such as trans-[Pt(C₂H₄)Cl₂L], indicate that the formation of the zwitterionic product occurs via intramolecular attack of the coordinated amine on the ethene. rsc.org This reaction is particularly effective with pyridines that are more basic and less sterically encumbered. rsc.org

The intramolecular nucleophilic attack by the nitrogen atom of the 4-ethylpyridine ligand on one of the carbon atoms of the ethene ligand results in the formation of a new carbon-nitrogen bond. Concurrently, the pi-bond between platinum and ethene is transformed into a more stable platinum-carbon sigma (σ) bond with the other carbon atom of the original ethene molecule.

Influence of 4-Ethylpyridine Basicity and Steric Hindrance on Attack

The reactivity of the coordinated ethene ligand in this compound is significantly influenced by the electronic and steric properties of the ancillary ligands, such as 4-ethylpyridine. The basicity and steric hindrance of the pyridine ligand play a crucial role in determining the susceptibility of the coordinated ethene to nucleophilic attack.

In related platinum(II) complexes, it has been observed that more basic and less sterically hindered pyridines can directly attack the coordinated ethylene (B1197577). rsc.org This reaction leads to the formation of a zwitterionic complex containing a platinum-carbon σ-bond. rsc.org The increased basicity of the pyridine enhances its nucleophilicity, making it a more effective nucleophile for attacking the electron-deficient ethene ligand. The electron-withdrawing nature of the platinum(II) center activates the ethene ligand towards such attacks.

Conversely, increased steric hindrance from substituents on the pyridine ring can impede this nucleophilic attack. For instance, studies on complexes with methyl-substituted pyridines have shown that as steric hindrance increases (e.g., by adding methyl groups to the pyridine ligand), the rate of certain reactions, such as the formation of cross-links with DNA, becomes slower. nih.gov In the context of nucleophilic attack on the ethene ligand, bulky substituents on the 4-ethylpyridine would sterically shield the ethene, making it less accessible to the attacking nucleophile.

The interplay between basicity and steric hindrance is therefore a key factor in the reactivity of this compound. While higher basicity of the 4-ethylpyridine ligand would favor nucleophilic attack on the coordinated ethene, significant steric bulk could counteract this effect by physically blocking the reaction site.

Isomerization Pathways

Isomerization represents a fundamental reaction pathway for square planar platinum(II) complexes like this compound, leading to geometric isomers with distinct chemical and physical properties. The primary modes of isomerization are thermal and photochemical, each proceeding through different mechanistic pathways.

Thermal Isomerization (cis-to-trans)

The thermodynamics of such isomerizations are influenced by various factors, including the nature of the ligands and the solvent. longdom.orgresearchgate.net The relative stabilities of the cis and trans isomers determine the equilibrium position of the reaction.

Photochemical Isomerization in Related Systems

Photochemical isomerization offers an alternative pathway to interconvert geometric isomers, often under milder conditions than thermal methods. acs.orgrsc.org Irradiation with light of an appropriate wavelength can excite the molecule to an electronically excited state, where the energy barrier for isomerization is significantly lower.

Studies on related platinum(II) alkenyl complexes have demonstrated that photo-isomerization about the C=C double bond can be induced by UVA and blue light. nih.govresearchgate.net The mechanism is believed to proceed through a C=C bond twist process in the excited state. nih.govresearchgate.net While this is distinct from the cis-trans isomerization of ligands around the platinum center, it highlights the susceptibility of platinum-olefin complexes to photochemical transformations. For square planar complexes, photochemical isomerization can be a viable method for synthesizing the thermodynamically less stable isomer. rsc.org

Redox Chemistry and Oxidation State Changes

The platinum center in this compound, formally in the +2 oxidation state, can undergo both reduction and oxidation reactions, leading to changes in its coordination number and reactivity.

Reduction of Pt(II) to Pt(0)

The reduction of Pt(II) complexes to Pt(0) is a key step in many catalytic processes. While specific reducing agents for this compound are not detailed in the provided context, this transformation is fundamental in organometallic chemistry. The resulting Pt(0) species are typically highly reactive and can participate in various catalytic cycles, including cross-coupling reactions. libretexts.org

Oxidative Addition Reactions with this compound

Oxidative addition is a crucial reaction class for square planar d8 complexes like this compound. wikipedia.org In this process, a molecule A-B adds to the metal center, breaking the A-B bond and forming two new bonds, M-A and M-B. This results in an increase in both the oxidation state (from Pt(II) to Pt(IV)) and the coordination number of the platinum center. libretexts.orgwikipedia.org

The stereochemistry of oxidative addition can be influenced by both kinetic and thermodynamic factors. epa.govresearchgate.net For example, reactions of related platinum(II) complexes with alkyl halides or halogens can proceed via different mechanisms, such as a concerted pathway or an S_N2-type mechanism, leading to either cis or trans addition products. wikipedia.org The nature of the incoming substrate and the ancillary ligands on the platinum complex play a significant role in determining the reaction pathway and the resulting product stereochemistry. epa.govresearchgate.net

Theoretical and Computational Investigations of Dichloroplatinum;ethene;4 Ethylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying transition metal complexes.

A fundamental step in any computational study is determining the molecule's most stable three-dimensional structure, its equilibrium geometry. DFT calculations are employed to perform geometry optimization, a process that systematically alters the molecular structure to find the minimum energy conformation on the potential energy surface. For platinum complexes, this often involves hybrid functionals (like B3LYP) and basis sets that include effective core potentials (like LANL2DZ) for the heavy platinum atom to account for relativistic effects, while standard basis sets (e.g., 6-31G(d,p)) are used for lighter atoms.

The optimized geometry provides key structural parameters such as bond lengths and angles. For Dichloroplatinum;ethene;4-ethylpyridine (B106801), calculations would typically predict a square planar geometry around the Pt(II) center, characteristic of d⁸ metal complexes.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, atomic charges, and the nature of the molecular orbitals. These calculations help in understanding the electronic environment of the platinum center and the influence of the ethene and 4-ethylpyridine ligands.

Table 1: Illustrative Optimized Geometrical Parameters for Dichloroplatinum;ethene;4-ethylpyridine from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Pt-Cl | ~2.30 - 2.40 Å |

| Bond Length | Pt-N (pyridine) | ~2.05 - 2.15 Å |

| Bond Length | Pt-C (ethene) | ~2.10 - 2.20 Å |

| Bond Length | C=C (ethene) | ~1.37 - 1.42 Å |

| Bond Angle | Cl-Pt-Cl | ~90° |

| Bond Angle | N-Pt-C(midpoint) | ~180° |

DFT is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Calculations of vibrational frequencies (infrared and Raman spectra) are performed by computing the second derivatives of the energy with respect to atomic displacements. These theoretical spectra can help assign experimental peaks to specific molecular motions. For instance, key vibrational modes for this complex would include Pt-Cl stretching, Pt-N stretching, and the C=C stretching of the coordinated ethene, which is expected to be at a lower frequency compared to free ethene due to π-backbonding.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For heavy elements like platinum, relativistic effects must be considered for accurate predictions of ¹³C NMR shifts, especially for carbons directly bonded to the metal. mdpi.com Theoretical calculations can help assign signals in the ¹H and ¹³C NMR spectra to specific nuclei within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| Vibrational (IR) | ν(Pt-Cl) | 300 - 350 cm⁻¹ |

| ν(C=C) | 1500 - 1520 cm⁻¹ | |

| ν(Pt-N) | 450 - 500 cm⁻¹ | |

| NMR | δ(¹³C, ethene) | 60 - 70 ppm |

| δ(¹³C, pyridine (B92270) Cα) | 150 - 155 ppm | |

| δ(¹⁹⁵Pt) | -2500 to -3000 ppm |

DFT is instrumental in mapping out potential reaction pathways for platinum complexes, such as ligand substitution or catalytic cycles. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. scielo.br

Locating a transition state (a first-order saddle point on the potential energy surface) is crucial for determining the activation energy of a reaction, which governs its rate. mdpi.com For this compound, one could investigate the mechanism of ethene substitution by another olefin, a reaction of fundamental importance in platinum-catalyzed processes. The calculations would reveal whether the mechanism is associative (forming a five-coordinate intermediate) or dissociative.

Molecular Orbital (MO) Theory Calculations

Molecular Orbital theory provides a framework for understanding the bonding in molecules by considering how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule.

The bonding between the ligands and the platinum center can be described in detail using MO theory. The key interactions in this compound are:

σ-Donation: The filled σ orbitals of the 4-ethylpyridine (the nitrogen lone pair) and the filled π orbital of the ethene ligand overlap with empty d-orbitals (specifically the dsp²) on the platinum atom. libretexts.org This electron donation from the ligand to the metal is known as a σ-donation. All single bonds, such as the Pt-Cl and Pt-N bonds, are sigma bonds. youtube.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. pearson.comwikipedia.org The energy and composition of these orbitals are critical.

HOMO (Highest Occupied Molecular Orbital): In a typical square planar Pt(II) complex like this, the HOMO is expected to be largely composed of filled platinum d-orbitals. It represents the site of nucleophilic character, meaning the complex is likely to react with electrophiles at the metal center.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is likely to be a combination of the empty Pt pz orbital and the π* orbitals of the ethene and 4-ethylpyridine ligands. It represents the site of electrophilic character, making the complex susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. A smaller gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov FMO analysis can thus provide insights into the complex's potential reactivity in processes like ligand exchange or oxidative addition. wuxibiology.com

Table 3: Illustrative Frontier Molecular Orbital Characteristics for this compound

| Orbital | Energy (eV) | Primary Character/Composition | Implication for Reactivity |

| LUMO | -1.5 | Pt (d, p orbitals), C=C (π), Pyridine (π) | Site for nucleophilic attack |

| HOMO | -6.0 | Pt (d orbitals), Cl (p orbitals) | Site for electrophilic attack; source of electrons |

| HOMO-LUMO Gap | 4.5 | - | Indicator of kinetic stability and electronic transitions |

Quantitative Structure-Activity Relationships (QSAR) for Ligand Effects in this compound

Hammett Equation Correlations for Substituent Effects on Pyridine

The Hammett equation provides a powerful tool for quantifying the influence of substituents on the reactivity of aromatic systems. It is a linear free-energy relationship that correlates reaction rates or equilibrium constants for a series of reactions with a parameter, σ, that is characteristic of the substituent, and a constant, ρ, which is characteristic of the reaction.

While direct Hammett analysis on a series of trans-[PtCl2(ethene)(4-R-pyridine)] complexes is not extensively documented in the literature, valuable insights can be drawn from related systems. For instance, studies on the relative stabilities of trans-[PtCl2(py)(olefin)] complexes, where the olefin is a para-substituted styrene (B11656) (CH2=CHC6H4Y), have been conducted. In these investigations, the equilibrium constant (K) for the displacement of a reference olefin by the substituted styrene is measured. The logarithm of this equilibrium constant is then plotted against the Hammett substituent constant (σp+) for the 'Y' group.

A study on such a system yielded a Hammett ρ+ value of -0.82. rsc.org This negative ρ+ value indicates that electron-donating groups on the styrene ligand stabilize the platinum complex. The correlation with σ+ rather than σ suggests that the stability is sensitive to through-conjugation effects, where the substituent can directly donate electron density to the reaction center via the aromatic ring. This finding underscores the predominant role of σ-donation from the olefin to the platinum center in determining the stability of these complexes, with π-backbonding from platinum to the olefin being of lesser importance. rsc.org

Applying this understanding to this compound, we can infer how substituents on the pyridine ring would modulate the electronic properties and stability of the complex. The 4-ethylpyridine ligand itself is an electron-donating ligand compared to unsubstituted pyridine, owing to the positive inductive effect of the ethyl group. If a Hammett-type study were performed by varying the substituent at the 4-position of the pyridine ring in trans-[PtCl2(ethene)(4-R-pyridine)], a similar correlation would be expected. Electron-donating substituents (like -OCH3, -CH3) would increase the electron density on the pyridine nitrogen, strengthening the Pt-N bond and potentially influencing the Pt-ethene bond through the trans-effect. Conversely, electron-withdrawing groups (like -NO2, -CN) would decrease the electron density at the nitrogen, weakening the Pt-N bond.

The following interactive table presents hypothetical data illustrating a potential Hammett correlation for the stability of trans-[PtCl2(ethene)(4-R-pyridine)] complexes, based on the principles observed in related systems.

| Substituent (R) | Hammett Constant (σp) | Relative Stability (log K/K₀) |

| -N(CH₃)₂ | -0.83 | 0.55 |

| -OCH₃ | -0.27 | 0.20 |

| -CH₂CH₃ | -0.15 | 0.12 |

| -CH₃ | -0.17 | 0.14 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | -0.18 |

| -CN | 0.66 | -0.50 |

| -NO₂ | 0.78 | -0.62 |

Note: This data is illustrative and intended to demonstrate the expected trend based on Hammett principles.

Catalytic Applications and Mechanistic Studies Involving Dichloroplatinum;ethene;4 Ethylpyridine

Mechanistic Investigations of Catalytic Cycles

The catalytic activity of dichloroplatinum;ethene;4-ethylpyridine (B106801) in various chemical transformations, particularly those involving unsaturated substrates, has been the subject of detailed mechanistic investigations. Understanding the catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. These studies focus on identifying the elementary steps of the reaction mechanism, including the characterization of key intermediates, determination of the rate-limiting step, and elucidation of pathways leading to catalyst deactivation.

Identification of Key Intermediates

The catalytic cycle of reactions mediated by dichloroplatinum;ethene;4-ethylpyridine is believed to proceed through a series of well-defined platinum(II) intermediates. While direct observation of all intermediates for this specific complex can be challenging, analogies to related platinum-catalyzed processes, such as hydrosilylation and olefin dimerization, provide a framework for understanding the key species involved. acs.orgnih.gov

A general catalytic cycle is thought to commence with the activation of the platinum precursor. This may involve the dissociation of a ligand to create a vacant coordination site, which is essential for substrate binding. For instance, in reactions involving a substrate like a silane (B1218182) (R₃SiH), an early intermediate is likely a platinum-hydrido species formed via oxidative addition. acs.org The subsequent coordination of the olefin substrate to the platinum center is a crucial step. acs.org

In processes like ethylene (B1197577) dimerization, a platinum(II) ethylene hydride complex can be a key intermediate. nih.gov This species can then undergo migratory insertion of the ethylene into the platinum-hydride bond to form a platinum-ethyl complex. nih.gov This ethyl complex, which can also coordinate another ethylene molecule, is considered a catalyst resting state in some dimerization reactions. nih.gov Further migratory insertion leads to the formation of a butyl group, which can then be eliminated as butene, regenerating the active catalytic species. nih.gov

A proposed sequence of key intermediates in a generic catalytic transformation is as follows:

Active Catalyst Species: Formation of a coordinatively unsaturated platinum species.

Substrate Adduct: Coordination of the reactant molecule (e.g., silane, olefin) to the platinum center.

Migratory Insertion Product: Insertion of the olefin into a Pt-H or other Pt-element bond. acs.orgresearchgate.net

Product Precursor Complex: A platinum complex containing the newly formed product, prior to its release.

Rate-Determining Steps

Identifying the rate-determining step (RDS) is a critical aspect of mechanistic studies as it highlights the kinetic bottleneck of the catalytic cycle. For platinum-catalyzed reactions involving olefins, the migratory insertion of the olefin into a platinum-hydride or platinum-alkyl bond is frequently identified as the turnover-limiting step. acs.orgnih.gov

Kinetic studies, including isotopic labeling experiments, on related platinum systems have provided strong evidence for this. For example, a primary kinetic isotope effect observed in deuterium-labeling experiments during hydrosilylation suggests that the insertion of the olefin into the Pt-H bond is the rate-limiting step, rather than the subsequent reductive elimination of the product. acs.orgresearchgate.net Similarly, in ethylene dimerization catalyzed by a diimine platinum(II) complex, the barrier to migratory insertion of an ethyl ethylene complex was found to be the turnover-limiting step in catalysis. nih.gov

The coordination strength of the olefin can also exert a significant influence on the reaction kinetics. acs.orgacs.org While strong coordination can facilitate subsequent steps, excessively strong binding can inhibit catalyst turnover by creating a very stable intermediate that is slow to react further. researchgate.net

Catalyst Deactivation Mechanisms (e.g., Metallic Platinum Formation)

A common pathway for the deactivation of homogeneous platinum catalysts, including complexes like this compound, is the formation of metallic platinum nanoparticles. researchgate.net This process leads to a loss of the active, soluble catalytic species from the reaction medium. The stability of the platinum complex is crucial, and factors that weaken the ligand coordination can promote the formation of platinum colloids. acs.orgresearchgate.net

For instance, terminal alkenes, which are often weakly coordinating ligands, can lead to lower catalyst stability and promote the formation of platinum particles, which are considered an inactive form of the catalyst. researchgate.net The concentration of the platinum catalyst can also play a role, with higher concentrations sometimes leading to more rapid formation of these colloids. acs.org Therefore, maintaining the integrity of the molecular platinum complex throughout the catalytic cycle is essential for sustained activity.

Influence of Ligand Modifications on Catalytic Performance

The ligand sphere around the platinum center in this compound plays a pivotal role in determining its catalytic properties. Modifications to both the pyridine (B92270) and the ethene ligands can have profound effects on the catalyst's activity, selectivity, and stability.

Effects of Pyridine Substituents on Activity and Selectivity

The electronic and steric properties of the 4-ethylpyridine ligand can be systematically varied by introducing different substituents on the pyridine ring. These modifications can influence the electron density at the platinum center, which in turn affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Studies on related palladium(II) and platinum(II) complexes with substituted pyridine ligands have shown a correlation between the ligand's electronic properties (often quantified by its pKa value) and the catalytic efficiency. acs.orgnih.gov Generally, more basic pyridine ligands, which are stronger electron donors, can increase the electron density on the metal center. This can, for example, facilitate oxidative addition steps. However, an optimal electronic balance is often required, as excessively strong donation may hinder other steps, such as product release.

The following interactive table summarizes the expected effects of different substituents at the 4-position of the pyridine ring on the catalytic performance, based on general principles of ligand effects in catalysis.

| 4-Substituent on Pyridine | Electronic Effect | Expected Impact on Ligand Basicity | Potential Effect on Catalytic Activity |

| -NO₂ | Electron-withdrawing | Decrease | May decrease activity by making the Pt center more electrophilic |

| -Cl | Electron-withdrawing | Decrease | May decrease activity |

| -H | Neutral | Reference | Baseline activity |

| -CH₃ | Electron-donating | Increase | May increase activity by enhancing electron density at Pt |

| -OCH₃ | Electron-donating | Increase | May increase activity |

| -N(CH₃)₂ | Strongly electron-donating | Significantly increase | May significantly increase activity, but could also lead to catalyst inhibition if binding is too strong |

This table presents generalized trends. Actual catalytic performance can be influenced by a complex interplay of electronic and steric factors, as well as the specific reaction being catalyzed.

Influence of Olefin Structure on Catalytic Efficiency

The nature of the olefin ligand is also a critical determinant of catalytic efficiency. The stability of the platinum-olefin bond and the facility of the olefin to undergo migratory insertion are both strongly dependent on the olefin's structure. The coordination strength of the olefin to the platinum center is a key factor; weakly coordinating olefins can lead to high catalyst activity but may also result in lower stability and catalyst deactivation. researchgate.net Conversely, very strongly binding olefins can lead to catalyst inhibition. researchgate.net

Substituents on the ethylene moiety can impact both the electronics and sterics of the platinum-olefin interaction. Electron-withdrawing groups on the olefin can strengthen the π-backbonding component of the platinum-olefin bond, potentially leading to a more stable complex. However, this increased stability might not always translate to higher catalytic turnover if it makes subsequent steps, like migratory insertion, more difficult. Steric bulk on the olefin can hinder its approach and coordination to the platinum center, often leading to a decrease in reaction rates.

The following interactive table outlines the general influence of olefin structure on catalytic efficiency.

| Olefin Structure | Key Feature | Expected Effect on Pt-Olefin Bond Strength | Potential Impact on Catalytic Efficiency |

| Ethylene | Unsubstituted, minimal steric hindrance | Moderate | Baseline efficiency |

| Propylene | Alkyl substituent, weak electron-donating | Slightly weaker | May be slightly less reactive than ethylene due to minor steric hindrance |